N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, a pyrimidine ring, and a thioether linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-methylacetophenone with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Fluorine compounds: Share some reactivity patterns due to the presence of electronegative atoms.
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H16N4OS/c1-11-4-6-13(7-5-11)12(2)18-19-14(20)10-21-15-16-8-3-9-17-15/h3-9H,10H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
GQVNETPOIXBPOT-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CSC2=NC=CC=N2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CSC2=NC=CC=N2)C |
Origin of Product |
United States |
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